1-Chloro-6-(chloromethoxy)hexane
Description
1-Chloro-6-(chloromethoxy)hexane is a dichlorinated ether compound featuring a chloro group at position 1 and a chloromethoxy (-OCH₂Cl) substituent at position 6 of a hexane backbone. Its molecular formula is C₇H₁₄Cl₂O, with a calculated molecular weight of 203.09 g/mol. Analytical characterization methods such as high-resolution electrospray ionization mass spectrometry (HRESI-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming its structure and purity .
Properties
CAS No. |
72418-57-6 |
|---|---|
Molecular Formula |
C7H14Cl2O |
Molecular Weight |
185.09 g/mol |
IUPAC Name |
1-chloro-6-(chloromethoxy)hexane |
InChI |
InChI=1S/C7H14Cl2O/c8-5-3-1-2-4-6-10-7-9/h1-7H2 |
InChI Key |
IINVJQUYYOHBGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCOCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-6-(chloromethoxy)hexane can be synthesized through the reaction of 6-chlorohexanol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
Industrial production of 1-Chloro-6-(chloromethoxy)hexane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-6-(chloromethoxy)hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ether group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and thiols.
Elimination Reactions: Alkenes are the major products.
Oxidation Reactions: Aldehydes and carboxylic acids are formed.
Scientific Research Applications
Intermediate in Organic Synthesis
1-Chloro-6-(chloromethoxy)hexane serves as a crucial building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for creating more complex organic molecules.
- Reactivity : The presence of both chloro and chloromethoxy groups enhances its reactivity, allowing it to undergo nucleophilic substitution reactions, which are foundational in synthesizing pharmaceuticals and agrochemicals.
Synthesis of Pharmaceuticals
This compound can be utilized in the synthesis of pharmaceutical intermediates. For instance, the chloromethoxy group can be modified to introduce various functional groups that are essential for biological activity.
- Case Study : Research has demonstrated the utility of chlorinated ethers like 1-Chloro-6-(chloromethoxy)hexane in synthesizing antiviral agents and other therapeutic compounds.
Chemical Research
In chemical research, 1-Chloro-6-(chloromethoxy)hexane is often employed as a reagent for studying reaction mechanisms and developing new synthetic pathways.
- Example : Its use in studying the reactivity patterns of halogenated compounds provides insights into the stability and behavior of similar chemical structures under various conditions.
Mechanism of Action
The mechanism of action of 1-Chloro-6-(chloromethoxy)hexane involves its interaction with nucleophiles. The chlorine atoms are electrophilic and can be attacked by nucleophiles, leading to substitution reactions. The ether group can also participate in oxidation reactions, forming reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Key Observations :
- The chloromethoxy group in the target compound introduces dual reactivity (ether and chloroalkyl sites), distinguishing it from hydroxyl or simple ether analogs.
- Branching (e.g., methyl group in 1-Chloro-2-methyl-6-phenoxy-hexane) reduces molecular symmetry and may lower boiling points compared to linear analogs .
- Aromatic substituents (e.g., phenoxy) enhance stability but reduce solubility in polar solvents .
Physical and Chemical Properties
Key Observations :
Key Observations :
- Chloromethoxy groups enhance electrophilicity, making the target compound suitable for cross-coupling or polymerization reactions .
- Ether chain length (e.g., propoxyethoxy in ) improves biocompatibility, enabling biological applications .
Research Findings and Contradictions
Catalytic Stability : 1-(chloromethoxy)hexane (a close analog) remains stable under gold(I)-catalyzed conditions at 50°C but decomposes into chloro-bridged complexes at higher temperatures .
Biological Compatibility : 1-Chloro-6-(2-propoxyethoxy)hexane’s extended ether chain facilitates cell permeability, unlike shorter-chain analogs, which may aggregate in aqueous media .
Contradictions: While 6-chlorohexanol (1-Chloro-6-hydroxyhexane) has well-documented solubility in polar solvents , chlorinated ethers like the target compound are predicted to favor organic phases—a dichotomy highlighting functional group dominance over chain length.
Biological Activity
1-Chloro-6-(chloromethoxy)hexane, with the CAS number 72418-57-6, is a chlorinated organic compound that has garnered attention due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₇H₁₄Cl₂O
- Molecular Weight : 185.09 g/mol
- Structure : Contains a chloroalkyl moiety and a chloromethoxy group, which may influence its reactivity and biological interactions.
Antibacterial Properties
Recent studies indicate that compounds with similar structures exhibit significant antibacterial activity. For example, derivatives targeting the LpxH enzyme involved in lipid A biosynthesis have shown promise against Gram-negative bacteria (GNB) such as E. coli and K. pneumoniae . Although specific data for 1-chloro-6-(chloromethoxy)hexane is limited, its structural analogs suggest potential antibacterial effects.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 6a | K. pneumoniae | 2–4 |
| 6b | E. coli | 64 |
| 1-Chloro-6-(chloromethoxy)hexane | TBD | TBD |
Toxicity Studies
Toxicological evaluations have indicated that chlorinated compounds can exhibit varying degrees of toxicity. For instance, studies on related chlorinated ethers have shown potential carcinogenic effects in animal models . Specific investigations into the dermal and inhalation toxicity of similar compounds suggest that exposure may lead to adverse health outcomes, including skin irritation and systemic effects .
Table 2: Toxicity Data for Chlorinated Compounds
| Compound | Study Type | Observed Effects |
|---|---|---|
| Bis-1,2-(chloromethoxy) ethane | Dermal Study | Skin papillomas |
| Chlorinated ethers | Inhalation Study | Respiratory distress |
The biological activity of chlorinated compounds often involves interactions with cellular targets leading to disruption of normal cellular functions. For instance, inhibition of key enzymes in bacterial cell wall synthesis can lead to cell death . The presence of halogen substituents may enhance lipophilicity, allowing for better membrane penetration and increased bioactivity.
Case Studies
- Antibacterial Efficacy : A study focusing on the structure-activity relationship (SAR) of chlorinated compounds demonstrated that modifications at the chloromethoxy position could significantly alter antibacterial potency . While specific data on 1-chloro-6-(chloromethoxy)hexane is not available, similar compounds showed promising results against resistant bacterial strains.
- Toxicological Assessment : Research involving chronic exposure to chlorinated ethers revealed increased incidences of tumors in rodent models, emphasizing the need for careful evaluation of long-term exposure risks associated with these compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Chloro-6-(chloromethoxy)hexane, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via partial condensation of n-hexanol with CH₂Cl₂ under controlled conditions. Key intermediates, such as 1-(chloromethoxy)hexane, are characterized using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and NMR spectroscopy. For example, HRESI-MS analysis (e.g., m/z 153.0712 [M+H]⁺) confirms molecular composition, while ¹H-NMR resolves ether and chloroalkane proton environments .
Q. Which analytical techniques are critical for verifying the structural integrity of 1-Chloro-6-(chloromethoxy)hexane?
- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) and HRESI-MS are essential for purity assessment and structural confirmation. GC-MS provides retention time and fragmentation patterns, while HRESI-MS offers precise mass-to-charge ratios. Kinetic experiments tracked via ¹H-NMR (e.g., monitoring chloroalkane proton shifts) further validate reaction progress and byproduct formation .
Advanced Research Questions
Q. How does 1-Chloro-6-(chloromethoxy)hexane influence catalytic systems, particularly in gold(I)-mediated reactions?
- Methodological Answer : The compound may act as a ligand or intermediate in gold(I) catalysis. Studies on analogous systems show that chloro-bridged gold(I) complexes can form during reactions, leading to catalyst deactivation. However, at elevated temperatures (e.g., 50°C), catalyst recovery and reuse are feasible without loss of activity or selectivity. Kinetic profiling via NMR and HRESI-MS helps identify deactivation pathways and ligand exchange dynamics .
Q. What experimental strategies resolve contradictions in kinetic data for reactions involving 1-Chloro-6-(chloromethoxy)hexane?
- Methodological Answer : Contradictions in rate constants or product distributions can arise from competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution). Employing in situ NMR monitoring and isotopic labeling (e.g., deuterated solvents) clarifies mechanistic steps. For example, tracking ¹H-NMR signals of chloroalkane protons over time quantifies hydrolysis rates, while HRESI-MS detects transient intermediates like chlorohydrins .
Q. How can computational modeling complement experimental studies on the reactivity of 1-Chloro-6-(chloromethoxy)hexane?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict thermodynamic stability and reaction barriers for chloroalkane transformations. Comparing computed transition states with experimental kinetic data (e.g., Arrhenius plots) validates proposed mechanisms. For instance, modeling the nucleophilic attack on the chloromethoxy group can explain regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
